2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide
Description
This compound belongs to the thiazolo-pyrimidine class, characterized by a bicyclic core structure (thiazolo[4,5-d]pyrimidin-7-one) fused with sulfur-containing heterocycles. Key structural features include:
- Thioxo group (C=S): Enhances hydrogen-bonding capacity and redox activity.
- o-Tolyl acetamide side chain: Provides steric bulk and modulates lipophilicity.
Thiazolo-pyrimidines are pharmacologically significant due to their antimicrobial, anticancer, and anti-inflammatory activities .
Properties
Molecular Formula |
C21H18N4O3S3 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
2-[[3-(3-methoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C21H18N4O3S3/c1-12-6-3-4-9-15(12)22-16(26)11-30-20-23-18-17(19(27)24-20)31-21(29)25(18)13-7-5-8-14(10-13)28-2/h3-10H,11H2,1-2H3,(H,22,26)(H,23,24,27) |
InChI Key |
PJQTVNSBSYYTHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3-methoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors One common synthetic route includes the condensation of 3-methoxybenzaldehyde with thiourea to form a thiazole intermediate This intermediate is then subjected to cyclization with a suitable pyrimidine derivative under controlled conditions to yield the thiazolopyrimidine core structure
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions, as well as the implementation of continuous flow reactors to streamline the synthesis process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(3-methoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow it to act as a reagent in various organic reactions. Researchers utilize it to explore new synthetic pathways and develop novel compounds with enhanced properties.
Biology
The biological activities of this compound have been extensively studied. Notable applications include:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes.
- Antifungal Properties : Similar to its antibacterial effects, the compound shows potential antifungal activity against pathogenic fungi. This opens avenues for developing new antifungal agents.
- Anticancer Potential : Research has highlighted its ability to inhibit specific enzymes involved in cell proliferation and apoptosis pathways. This suggests that it may serve as a therapeutic agent in cancer treatment by inducing apoptosis in cancer cells.
Medicine
In medicinal chemistry, ongoing research focuses on the potential of this compound as a therapeutic agent for diseases such as cancer and infectious diseases. Its diverse biological activities make it a candidate for drug development aimed at treating resistant strains of bacteria and various cancers.
Industry
The industrial applications of this compound are being explored for its potential use in:
- Material Science : The unique chemical properties allow for the development of new materials with specific characteristics.
- Catalysis : The compound may serve as a catalyst in various industrial processes, improving reaction efficiency and yield.
Case Studies
Recent studies have provided insights into the efficacy of thiazolopyrimidine derivatives:
- Antimicrobial Efficacy Study : A study evaluated various thiazolidinone derivatives against resistant bacterial strains, revealing that modifications in molecular structure significantly enhanced antibacterial potency.
- Anticancer Research : Investigations demonstrated that these compounds could induce apoptosis in cancer cells through specific signaling pathways.
Mechanism of Action
The mechanism of action of 2-{[3-(3-methoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, the compound’s ability to interact with microbial cell membranes can contribute to its antimicrobial properties.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Crystallographic Comparison
Biological Activity
The compound 2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide is a thiazolopyrimidine derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
| Property | Details |
|---|---|
| Molecular Formula | C21H18N4O3S3 |
| Molecular Weight | 470.6 g/mol |
| IUPAC Name | 2-{[3-(3-methoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide |
| InChI Key | PJQTVNSBSYYTHI-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds within the thiazolopyrimidine class exhibit significant antimicrobial properties. The synthesized derivatives of this compound have been tested against various Gram-positive and Gram-negative bacteria.
Key Findings:
- Antibacterial Activity : The compound demonstrated effective antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. Notably, it showed minimal inhibitory concentrations (MICs) comparable to or better than standard antibiotics like ampicillin .
| Bacterial Strain | MIC (µM) | MBC (µM) |
|---|---|---|
| Staphylococcus aureus | 37.9–113.8 | 57.8–118.3 |
| Escherichia coli | 50.0–150.0 | 100.0–200.0 |
Antifungal Activity
In addition to its antibacterial properties, this compound also exhibits antifungal activity. Computational predictions suggest potential effectiveness against various fungal species.
Experimental Results:
- Compounds derived from the thiazolopyrimidine core showed antifungal activity with promising results against Candida and Trichophyton species .
| Fungal Strain | Predicted Activity |
|---|---|
| Candida albicans | Active (Pa-Pi = 0.101) |
| Trichophyton mentagrophytes | Active (Pa-Pi = 0.112) |
Anticancer Properties
The mechanism of action for anticancer effects involves the inhibition of specific enzymes related to cell proliferation and apoptosis pathways. The compound's ability to interact with cellular membranes may also contribute to its anticancer properties.
Mechanism Insights:
- The compound can inhibit enzymes involved in tumor growth and metastasis, demonstrating potential as a therapeutic agent in cancer treatment .
Case Studies
Recent studies have highlighted the biological efficacy of similar thiazolopyrimidine derivatives:
- Study on Antimicrobial Efficacy : A study evaluated various thiazolidinone derivatives against resistant bacterial strains and found that modifications in the molecular structure significantly enhanced antibacterial potency .
- Anticancer Research : Investigations into the anticancer properties revealed that these compounds could induce apoptosis in cancer cells through specific signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
